molecular formula C12H16O B1266571 Cyclopropyl(2,5-dimethylphenyl)methanol CAS No. 78987-81-2

Cyclopropyl(2,5-dimethylphenyl)methanol

Cat. No.: B1266571
CAS No.: 78987-81-2
M. Wt: 176.25 g/mol
InChI Key: XNVLDOQNXQCBPD-UHFFFAOYSA-N
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Description

Significance of Cyclopropyl (B3062369) Motifs as Structural Elements and Reactive Building Blocks

The cyclopropyl group, a three-membered carbon ring, is far more than a simple cycloalkane. Its inherent ring strain and unique electronic properties bestow upon it a reactivity profile that makes it a valuable asset in synthetic chemistry. The bond angles within the ring are strained at 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This strain energy, which is released in ring-opening reactions, makes cyclopropanes potent reactive intermediates.

Furthermore, the C-C bonds of a cyclopropane (B1198618) ring possess a higher degree of p-character, giving them properties akin to a double bond. This allows the cyclopropyl group to engage in electronic conjugation with adjacent π-systems, influencing the reactivity and properties of the entire molecule. In medicinal chemistry, the incorporation of cyclopropyl motifs is a well-established strategy to enhance a drug candidate's metabolic stability, potency, and binding affinity, while also providing a rigid scaffold to control molecular conformation.

Role of Cyclopropyl(2,5-dimethylphenyl)methanol and Its Precursors in Synthetic Chemistry

This compound, as a member of the cyclopropyl carbinol family, is a versatile synthetic intermediate. Its chemical behavior is largely dictated by the interplay between the hydroxyl group, the cyclopropyl ring, and the dimethylphenyl substituent.

The synthesis of such cyclopropyl carbinols typically involves the reduction of a corresponding cyclopropyl ketone precursor. For instance, cyclopropyl 2,5-dimethylphenyl ketone can be reduced to this compound using standard reducing agents like sodium borohydride. This precursor ketone, in turn, can be synthesized through various methods, including the Corey-Chaykovsky cyclopropanation of chalcones.

Once formed, this compound can undergo a variety of transformations. A key reaction of cyclopropyl carbinols is acid-catalyzed rearrangement. tubitak.gov.tr The protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of a cyclopropylcarbinyl cation. This cation is notoriously unstable and can undergo rapid rearrangement through ring-opening to form a homoallylic cation or rearrange to another cyclopropylcarbinyl cation. tubitak.gov.tr This reactivity allows for the synthesis of diverse structures, such as homoallylic halides, which are valuable synthetic intermediates. tubitak.gov.tr

The general synthetic pathway to aryl cyclopropyl methanols can be outlined as follows:

StepReactionReactantsProduct
1Friedel-Crafts Acylation (example)p-Xylene, Cyclopropanecarbonyl chloride, AlCl₃Cyclopropyl(2,5-dimethylphenyl)methanone
2ReductionCyclopropyl(2,5-dimethylphenyl)methanone, NaBH₄This compound

This table represents a generalized synthetic route; specific conditions may vary.

Potential as a Building Block in Complex Molecular Architectures and Intermediates

The true value of this compound lies in its potential as a foundational building block for more intricate molecules. Chemical suppliers identify it as a "versatile small molecule scaffold," underscoring its utility in constructing a variety of chemical structures. cymitquimica.com

The reactive nature of the cyclopropylcarbinyl system enables its use in domino reactions and cycloadditions to build polycyclic and heterocyclic systems. For example, the intramolecular trapping of the carbocation generated from a cyclopropyl carbinol can lead to the formation of benzo-fused nitrogen rings, which are common motifs in biologically active compounds. chemicalbook.com The unique stereoelectronic properties of the cyclopropyl group can guide the stereochemical outcome of these reactions, providing a level of control that is crucial in the synthesis of complex targets like pharmaceuticals and natural products. chemicalbook.com

The synthesis of complex drug candidates often relies on key intermediates that introduce specific structural features. For instance, the synthesis of a selective serotonin (B10506) 2C agonist involved a 2-phenylcyclopropylmethylamine side chain, which was installed from a benzaldehyde (B42025) precursor. nih.gov This highlights the strategic importance of cyclopropyl-containing building blocks in medicinal chemistry and drug discovery. The presence of the 2,5-dimethylphenyl group in the target molecule offers additional opportunities for functionalization, further expanding its synthetic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-(2,5-dimethylphenyl)methanol
Source PubChem
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InChI

InChI=1S/C12H16O/c1-8-3-4-9(2)11(7-8)12(13)10-5-6-10/h3-4,7,10,12-13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVLDOQNXQCBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301269569
Record name α-Cyclopropyl-2,5-dimethylbenzenemethanol
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Molecular Weight

176.25 g/mol
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CAS No.

78987-81-2
Record name α-Cyclopropyl-2,5-dimethylbenzenemethanol
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Record name alpha-Cyclopropyl-2,5-dimethylbenzyl alcohol
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Record name α-Cyclopropyl-2,5-dimethylbenzenemethanol
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Record name α-cyclopropyl-2,5-dimethylbenzyl alcohol
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Synthetic Methodologies and Strategies for Cyclopropyl 2,5 Dimethylphenyl Methanol

Reductive Transformations for the Synthesis of Cyclopropyl(2,5-dimethylphenyl)methanol

A direct and efficient pathway to synthesize this compound is through the reduction of its corresponding ketone precursor. This method is favored for its high atom economy and often straightforward reaction conditions.

The most direct precursor for the synthesis of this compound is Cyclopropyl(2,5-dimethylphenyl)methanone. The reduction of the carbonyl group in this aryl ketone to a secondary alcohol yields the target compound. This transformation is a fundamental reaction in organic synthesis. The stability of the cyclopropane (B1198618) ring and the aromatic system under many standard reducing conditions makes this a viable approach.

Aryl cyclopropyl (B3062369) ketones can undergo various reactions, including cyclization to form tetralones in the presence of acid catalysts or reductive cleavage. rsc.orgrsc.org However, by selecting appropriate neutral or basic reducing agents, the carbonyl group can be selectively reduced without inducing ring-opening or other side reactions. The general strategy involves the conversion of the C=O double bond to a C-H and O-H single bond, a process that increases the electron density at the carbon atom. youtube.com

Several reducing agents can be employed for the transformation of aryl ketones to their corresponding alcohols. The choice of reagent depends on factors such as substrate tolerance to acidic or basic conditions, functional group compatibility, and desired stereoselectivity.

Commonly used methods include:

Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard choices for ketone reduction. NaBH₄ is a milder reagent, typically used in alcoholic solvents like methanol or ethanol, and is highly selective for aldehydes and ketones. LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). It can reduce a wider range of functional groups, but for a simple ketone reduction, it is also highly effective.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂). google.com This approach is considered a "green" chemistry method but may require specialized pressure equipment. google.com For aryl ketones, conditions must be controlled to avoid reduction of the aromatic ring.

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule, such as isopropanol or formic acid, is used in the presence of a catalyst.

Below is a table summarizing common reduction conditions for aryl ketones.

Reducing AgentTypical SolventConditionsSelectivity
Sodium Borohydride (NaBH₄)Methanol, Ethanol0°C to room temp.High for ketones/aldehydes
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0°C to refluxReduces most carbonyls
Catalytic Hydrogenation (H₂/Pd-C)Ethanol, Ethyl acetateRoom temp., 1-5 atm H₂Can reduce other groups
Wolff-Kishner ReductionDiethylene glycolHigh temp., basicReduces ketone to CH₂
Clemmensen ReductionToluene, WaterReflux, acidic (HCl)Reduces ketone to CH₂

Note: The Wolff-Kishner and Clemmensen reductions convert the ketone to a methylene (CH₂) group, not the desired alcohol, but are included to illustrate common aryl ketone reductions. youtube.com

General Approaches for Substituted Cyclopropyl Methanols

Besides the reduction of a pre-formed ketone, this compound can be synthesized by building the molecular structure through carbon-carbon bond formation or by creating the cyclopropane ring on a suitable precursor.

Organometallic reagents provide a powerful method for constructing the carbon skeleton of substituted cyclopropyl methanols. This approach typically involves the nucleophilic addition of an organometallic compound to a carbonyl electrophile. Two primary pathways can be envisioned for the synthesis of this compound:

Addition of an Aryl Organometallic Reagent to Cyclopropanecarboxaldehyde: A Grignard reagent, such as 2,5-dimethylphenylmagnesium bromide, or an organolithium reagent can be added to cyclopropanecarboxaldehyde. The nucleophilic aryl group attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent aqueous workup yields the target secondary alcohol.

Addition of a Cyclopropyl Organometallic Reagent to 2,5-Dimethylbenzaldehyde: Alternatively, a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) can be added to 2,5-dimethylbenzaldehyde. This reaction follows the same mechanistic principle, forming the desired product after workup.

A related, more advanced method involves the addition of various organometallic reagents to 1-phenylsulfonylcyclopropanols, which serve as precursors to cyclopropanones in situ. organic-chemistry.orgorganic-chemistry.org This transformation is versatile and accommodates a range of sp-, sp2-, and sp3-hybridized organometallic nucleophiles under mild conditions. organic-chemistry.org

PathwayOrganometallic ReagentCarbonyl SubstrateProduct
12,5-Dimethylphenylmagnesium bromideCyclopropanecarboxaldehydeThis compound
2Cyclopropylmagnesium bromide2,5-DimethylbenzaldehydeThis compound

Carbene or carbenoid chemistry offers a route to synthesize the cyclopropane ring itself. harvard.edu This strategy involves reacting an alkene precursor with a carbene-generating reagent. For the synthesis of this compound, a potential precursor would be an allylic alcohol, such as 1-(2,5-dimethylphenyl)prop-2-en-1-ol. The cyclopropanation of the double bond would then form the desired cyclopropyl group.

Key cyclopropanation methods include:

Simmons-Smith Reaction: This reaction uses a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane and a zinc-copper couple. wikipedia.org It is a stereospecific syn-addition to the double bond. For allylic alcohols, the hydroxyl group can direct the reagent to add to the same face of the double bond, controlling the diastereoselectivity. harvard.edustackexchange.com

Metal-Catalyzed Reactions with Diazo Compounds: Transition metals, particularly copper and rhodium complexes, can catalyze the decomposition of diazo compounds (like diazomethane or ethyl diazoacetate) to form metal carbenes. harvard.eduwikipedia.org These carbenes then react with alkenes to form cyclopropanes. wikipedia.org Chiral catalysts can be used to achieve asymmetric cyclopropanation. harvard.edu

Corey-Chaykovsky Reaction: This method involves the reaction of an α,β-unsaturated carbonyl compound with a sulfur ylide, such as dimethylsulfoxonium methylide. nih.govnih.gov This could be used to cyclopropanate a chalcone precursor, which would then require reduction of the ketone to form the final alcohol. nih.gov

MethodReagentsPrecursor TypeKey Features
Simmons-SmithCH₂I₂ / Zn(Cu)Alkene (e.g., Allylic Alcohol)Stereospecific; can be directed by OH groups. stackexchange.com
Metal-CatalyzedDiazo Compound / Rh₂(OAc)₄ or Cu(I)AlkeneVersatile; allows for asymmetric synthesis. harvard.eduorganic-chemistry.org
Corey-ChaykovskySulfur Ylideα,β-Unsaturated KetoneForms cyclopropyl ketone from enone. nih.govnih.gov

While not leading directly to the target alcohol, reductive amidation and esterification are important strategies for synthesizing related cyclopropyl derivatives, which can be valuable intermediates or final products in their own right.

Reductive Amidation: This process, also known as reductive amination, converts a carbonyl group into an amine via an imine intermediate. nih.govwikipedia.org For instance, Cyclopropyl(2,5-dimethylphenyl)methanone could be reacted with an amine (e.g., ammonia or a primary amine) and a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. wikipedia.orgacs.org This would yield a cyclopropyl amine derivative, not the alcohol. A catalytic dichotomy has been observed where rhodium catalysts favor the traditional reductive amination product, while ruthenium catalysts can lead to ring expansion and the formation of pyrrolidines. nih.govacs.org

Esterification Strategies: Esterification can be applied to create derivatives from either a carboxylic acid precursor or the final alcohol product.

From a Carboxylic Acid: A related compound, cyclopropanecarboxylic acid, could be esterified with 2,5-dimethylphenol. The resulting ester could then potentially be reduced to the target alcohol, although this is a less direct route.

From the Alcohol Product: The target alcohol, this compound, can be esterified with a carboxylic acid to form a cyclopropylmethyl ester derivative. A common method for this is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalyst like 4-dimethylaminopyridine (DMAP). nih.gov This method is effective for forming esters under mild conditions. nih.gov

Modern Synthetic Techniques for this compound

The synthesis of cyclopropyl carbinols, such as this compound, has been significantly advanced by the development of modern synthetic methodologies. These techniques offer improvements in efficiency, scalability, and stereocontrol over classical methods. The focus of contemporary research lies in the development of continuous-flow processes for safe and scalable production and the discovery of novel catalytic systems that facilitate the crucial cyclopropane ring formation with high precision.

Continuous-Flow Synthesis for Scalable Production of Cyclopropyl Precursors

Continuous-flow chemistry has emerged as a powerful technology for the manufacturing of active pharmaceutical ingredients (APIs) and their precursors. mdpi.com This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward automation and scale-up. mdpi.commdpi.com For the synthesis of cyclopropyl precursors, such as cyclopropyl aldehydes or ketones, continuous-flow systems can be particularly advantageous, especially when dealing with energetic reagents like diazo compounds, which are common carbene precursors for cyclopropanation. dicp.ac.cn

The scalable synthesis of cyclopropyl carbonyl compounds has been successfully demonstrated using continuous-flow reactors. For instance, a method for the synthesis of cyclopropyl carbaldehydes and ketones has been developed utilizing the acid-catalyzed ring contraction of 2-hydroxycyclobutanones. mdpi.com This process can be performed in a packed-bed reactor containing a reusable solid acid catalyst, such as Amberlyst-35, allowing for multigram-scale production under mild conditions. mdpi.com Such a strategy could be adapted for the synthesis of a key intermediate to this compound, for example, by reacting a suitable precursor with 2,5-dimethylphenylmagnesium bromide in a subsequent step.

Table 1: Representative Continuous-Flow Synthesis of Cyclopropyl Precursors
Precursor TypeMethodologyKey FeaturesPotential for ScalabilityReference
Cyclopropyl Ketones/AldehydesAcid-catalyzed ring contraction of 2-hydroxycyclobutanonesUse of a packed-bed reactor with a solid acid catalyst (Amberlyst-35)Demonstrated multigram scale mdpi.com
1,1-Cyclopropane AminoketonesTelescoped two-step process: photocyclization of 1,2-diketones followed by reaction with aminesEliminates intermediate purification, significantly reduces reaction timeHigh productivity and short residence times mpg.de

Utilization of Catalytic Systems in Cyclopropyl Ring Formation

The formation of the cyclopropane ring is a critical step in the synthesis of this compound. Modern synthetic chemistry has provided a diverse toolkit of catalytic systems to achieve this transformation with high efficiency and selectivity. scispace.com These methods often rely on the catalytic decomposition of diazo compounds to generate a carbene intermediate, which then undergoes a [2+1] cycloaddition with an appropriate olefin.

Transition metal catalysis, particularly with rhodium(II) and copper complexes, has been extensively studied for cyclopropanation reactions. taylorfrancis.com Rhodium(II) carboxylates are highly effective catalysts for the reaction of diazo compounds with alkenes to form cyclopropanes. taylorfrancis.com The choice of ligand on the rhodium catalyst can influence the stereoselectivity of the reaction, which is crucial for the synthesis of chiral cyclopropane-containing molecules.

More recently, cobalt-based catalysts have been developed for asymmetric cyclopropanation reactions. dicp.ac.cnnih.gov These systems have shown high efficacy for both electron-rich and electron-deficient alkenes and can be less sensitive to the electronic properties of the substrate compared to other catalysts. dicp.ac.cnnih.gov An alternative to the use of potentially hazardous diazo compounds is the Simmons-Smith reaction, which traditionally uses a stoichiometric zinc-copper couple. nih.gov Modern variations have explored catalytic asymmetric versions of this reaction, although they are often limited to specific substrates like allylic alcohols. nih.gov

Organocatalysis has also emerged as a powerful strategy for enantioselective cyclopropanation. princeton.edu Chiral amines can activate α,β-unsaturated aldehydes towards a reaction with stabilized ylides to form enantioenriched cyclopropanes. princeton.edu This approach avoids the use of transition metals and offers a complementary method for the synthesis of chiral cyclopropane structures.

The choice of catalytic system for the synthesis of a precursor to this compound would depend on the specific synthetic route chosen. For example, a catalytic cyclopropanation of 2,5-dimethylstyrene could be envisioned, followed by functional group manipulation to introduce the methanol moiety.

Table 2: Overview of Catalytic Systems for Cyclopropane Formation
Catalyst TypeExamplesCarbene PrecursorKey AdvantagesReference
Rhodium(II) ComplexesRh₂(OAc)₄Diazo compoundsHigh efficiency and well-established methodology taylorfrancis.com
Cobalt ComplexesChiral cobalt catalystsDiazoalkanes, gem-dichloroalkanesHigh enantioselectivity, broad substrate scope dicp.ac.cnnih.gov
Copper ComplexesVarious Cu(I) and Cu(II) complexesDiazo compoundsCost-effective and widely used taylorfrancis.com
OrganocatalystsChiral amines (e.g., derived from proline)Stabilized ylidesMetal-free, high enantioselectivity for specific substrates princeton.edu
Zinc CarbenoidsSimmons-Smith reagent (IZnCH₂I)DiiodomethaneAvoids diazo compounds, good for specific functional groups nih.gov

Chemical Reactivity and Transformation Studies of Cyclopropyl 2,5 Dimethylphenyl Methanol

Cyclopropyl (B3062369) Ring-Opening Reactions and Associated Mechanisms

Investigation of Strained Cyclopropane (B1198618) Ring Reactivity

The cyclopropane ring is a motif of significant interest in organic chemistry due to its inherent strain energy, which is approximately 115 kJ/mol. This strain arises from the deviation of its internal C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°), leading to bent "banana" bonds and substantial angle strain. This stored energy serves as a powerful thermodynamic driving force for reactions that lead to the cleavage of the three-membered ring. wikipedia.org

In molecules like Cyclopropyl(2,5-dimethylphenyl)methanol, the reactivity of the cyclopropane ring is further influenced by its substituents. The presence of the aryl and hydroxyl groups activates the ring towards specific transformations. The aryl group can stabilize intermediates formed during ring-opening, such as carbocations or radicals, through resonance. The hydroxyl group can act as a directing group or be protonated to form a good leaving group, facilitating ring cleavage. Consequently, functionalized cyclopropanes are versatile building blocks in organic synthesis, capable of undergoing ring-opening to yield difunctionalized products. wikipedia.orgnih.gov

Inducement of Ring-Opening under Acidic and Basic Conditions

Acidic Conditions:

Under acidic conditions, the ring-opening of cyclopropylcarbinol systems like this compound is readily induced. The reaction mechanism typically begins with the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water). researchgate.net Departure of the water molecule generates a secondary cyclopropylcarbinyl carbocation. This carbocation is stabilized by the adjacent 2,5-dimethylphenyl group.

This intermediate is highly unstable and can undergo rapid rearrangement through cleavage of one of the internal cyclopropane C-C bonds. This process, known as a cyclopropylcarbinyl rearrangement, relieves the ring strain and leads to the formation of more stable carbocationic intermediates, such as a homoallylic cation or a cyclobutyl cation. The specific pathway and resulting product distribution depend on the substitution pattern and reaction conditions. For aryl-substituted cyclopropylcarbinols, the reaction often proceeds via an Sₙ1-type mechanism, ultimately yielding rearranged alkenes or products from trapping the carbocation with a nucleophile. organic-chemistry.org

Basic Conditions:

Ring-opening of simple cyclopropylcarbinols under basic conditions is less common and generally requires specific structural features not present in this compound. However, for certain substituted cyclopropanes, such as those bearing gem-dihalides, base-induced elimination can lead to the formation of a cyclopropene intermediate, which can then undergo ring-opening. nih.gov For the title compound, direct base-induced ring-opening is not a typical reaction pathway, as the hydroxyl group is a poor leaving group and there are no other activating groups to facilitate cleavage under basic conditions.

Oxidation and Reduction Chemistry

Oxidation Pathways for Related Cyclopropyl Ketones and Carbaldehydes

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, Cyclopropyl(2,5-dimethylphenyl)methanone. This transformation is a standard reaction in organic synthesis and can be achieved using a variety of common oxidizing agents.

The choice of oxidant depends on the desired reaction conditions, such as scale and tolerance of other functional groups. Milder, selective reagents are often preferred to avoid potential side reactions involving the cyclopropane ring or the aromatic system.

Oxidizing AgentTypical SolventGeneral Conditions
Pyridinium chlorochromate (PCC)Dichloromethane (DCM)Room temperature
Pyridinium dichromate (PDC)Dichloromethane (DCM) or Dimethylformamide (DMF)Room temperature
Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine)Dichloromethane (DCM)Low temperature (-78 °C to rt)
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room temperature

These methods are widely used for the oxidation of secondary alcohols to ketones and are applicable to substrates containing sensitive moieties like cyclopropyl groups. The resulting cyclopropyl ketones are valuable synthetic intermediates. wikipedia.org

Redox Processes Involving Electron Transfer Mechanisms

Beyond classical oxidation and reduction, cyclopropyl carbinol and ketone systems can participate in redox reactions initiated by single-electron transfer (SET). These processes generate radical intermediates and often lead to ring-opening, driven by the release of ring strain. scribd.com

For instance, aryl-substituted cyclopropanols can form photoactive electron donor-acceptor (EDA) complexes with electron-deficient olefins. Upon photoirradiation, a single electron is transferred from the cyclopropanol to the olefin, generating a cyclopropanol radical cation. This intermediate rapidly undergoes homolytic cleavage of the cyclopropane ring to afford a more stable β-ketoalkyl radical, which can then engage in further reactions. ucalgary.ca

Similarly, aryl cyclopropyl ketones can be activated by a Lewis acid and then undergo photoreduction. This one-electron reduction generates a ketyl radical anion. This species can exist in equilibrium with a ring-opened distonic radical anion, where the radical and anionic centers are separated. nih.gov This ring-opened intermediate is a potent nucleophile and can react with various electrophiles. Such electron transfer mechanisms provide a pathway to complex molecular structures by leveraging the unique reactivity of the strained cyclopropane ring under redox conditions. nih.govnih.gov

Cross-Coupling and Substitution Reactions

Direct cross-coupling or nucleophilic substitution reactions at the carbinol carbon of this compound are challenging because the hydroxyl group is a poor leaving group. To facilitate these transformations, the hydroxyl group must first be converted into a more reactive functionality.

A common strategy is the conversion of the alcohol to a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate) ester. This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. ucalgary.ca The resulting tosylate or mesylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. This allows for the introduction of various functional groups at the benzylic position. nih.govntu.ac.ukncsu.edu

Another powerful method for achieving substitution of the hydroxyl group is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol. organic-chemistry.org The activated intermediate is then displaced by a suitable acidic pronucleophile (pKa < 13), such as a carboxylic acid to form an ester, or an imide to form a protected amine. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the carbinol center, making it highly valuable for controlling stereochemistry. nih.govchem-station.com

For cross-coupling reactions, such as the Suzuki-Miyaura coupling, the cyclopropyl group itself is the entity that is typically coupled. While not a direct reaction of the alcohol, this compound could serve as a precursor to the necessary coupling partners, such as potassium cyclopropyltrifluoroborates or cyclopropylboronic acids. researchgate.netnih.govorganic-chemistry.org These boron-containing reagents can then be coupled with aryl or heteroaryl halides in the presence of a palladium catalyst to form more complex aryl-cyclopropane structures. researchgate.netorganic-chemistry.org

Radical Cross-Coupling Reactions of Aryl Cyclopropyl Ketones

Aryl cyclopropyl ketones, the direct precursors to this compound, are versatile substrates for radical reactions that proceed via ring-opening of the strained three-membered ring. These transformations provide access to γ-functionalized ketones.

One prominent example is the nickel-catalyzed reductive cross-coupling with unactivated alkyl bromides. nih.gov This reaction avoids the need for pre-formed organometallic reagents and proceeds through a mechanism involving a γ-metallated enolate intermediate. nih.gov The process is initiated by the oxidative addition of the aryl cyclopropyl ketone to a Ni(0) catalyst, leading to ring-opening. A subsequent single-electron transfer (SET) from a Ni(I) species to the alkyl bromide generates an alkyl radical, which is then captured to forge a new carbon-carbon bond, ultimately yielding a γ-alkylated ketone after workup. nih.gov

EntryAryl Cyclopropyl KetoneAlkyl BromideProductYield (%)
1Cyclopropyl(phenyl)methanone(2-Bromoethyl)benzene1,5-Diphenylpentan-1-one80
2Cyclopropyl(3-methylphenyl)methanone(2-Bromoethyl)benzene5-Phenyl-1-(m-tolyl)pentan-1-one82
3Cyclopropyl(4-chlorophenyl)methanone(2-Bromoethyl)benzene1-(4-Chlorophenyl)-5-phenylpentan-1-one60

Data adapted from studies on analogous aryl cyclopropyl ketones. nih.gov

Furthermore, aryl cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with olefins under visible light photocatalysis. researchgate.netlibretexts.org This process involves the one-electron reduction of the ketone to a radical anion, which subsequently opens to form a distonic radical anion. researchgate.netnih.gov This intermediate can then engage with a variety of olefins or alkynes to construct highly substituted cyclopentane and cyclopentene ring systems. researchgate.net The reaction is facilitated by a photocatalytic system, often comprising a ruthenium or iridium complex. researchgate.netnih.gov

Nucleophilic Substitution Reactions Involving the Cyclopropyl Moiety

The cyclopropyl carbinol system of this compound can be activated to undergo nucleophilic substitution, which often involves rearrangement or ring-opening due to the inherent strain of the cyclopropane ring. A common strategy to facilitate these reactions is the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate. ucalgary.camasterorganicchemistry.comchemistrysteps.com This conversion proceeds with retention of stereochemistry at the carbinol center. masterorganicchemistry.com

Once activated, the resulting cyclopropylmethyl tosylate is a substrate for nucleophilic attack. The reaction, particularly at a quaternary carbon center adjacent to the cyclopropane ring, can proceed in a highly regio- and diastereoselective manner. Studies on related cyclopropyl carbinol derivatives show that nucleophilic substitution with reagents like TMSN₃ (trimethylsilyl azide) or TMSBr (trimethylsilyl bromide) occurs in a stereoinvertive manner. nih.gov This outcome is attributed to the formation of a bicyclobutonium intermediate, where the nucleophile attacks from the side opposite the breaking C-C bond of the cyclopropane ring. nih.gov

Alternatively, the parent ketone, cyclopropyl(2,5-dimethylphenyl)methanone, can undergo Lewis acid-catalyzed ring-opening reactions in the presence of nucleophiles. For instance, scandium(III)-catalyzed asymmetric ring-opening of aryl cyclopropyl ketones with β-naphthols provides chiral β-naphthol derivatives with high enantioselectivity. In these reactions, the Lewis acid activates the ketone, facilitating the nucleophilic attack by the naphthol, which is followed by the cleavage of a C-C bond in the cyclopropane ring.

Metal-Catalyzed Cross-Coupling of Cyclopropyl Derivatives

Metal-catalyzed cross-coupling reactions offer a powerful method for the functionalization of aryl cyclopropane systems. The Suzuki-Miyaura cross-coupling, for example, is widely used to synthesize aryl cyclopropanes by coupling aryl halides with cyclopropylboronic acid or its derivatives. ucalgary.ca For a molecule like this compound, this suggests that its core structure could be assembled by coupling a 2,5-dimethylphenyl halide with a suitable cyclopropylboron reagent.

For functionalization of the pre-formed cyclopropane ring, other cross-coupling methods are employed. The sulfoxide-magnesium exchange can be used to generate a cyclopropyl Grignard reagent from a cyclopropyl sulfoxide. This Grignard reagent can then participate in palladium-catalyzed Negishi cross-coupling reactions with various aryl bromides. youtube.com This strategy allows for the direct formation of a carbon-carbon bond on the cyclopropane ring itself, enabling the synthesis of more complex, substituted cyclopropane structures.

EntryCyclopropyl DerivativeCoupling PartnerCatalyst/ConditionsProductYield (%)
1Potassium Cyclopropyltrifluoroborate4-ChloroacetophenonePd(OAc)₂ / XPhos4-Cyclopropylacetophenone90
2Cyclopropyl(phenyl)sulfoxideBromobenzene1. iPrMgCl 2. Pd₂(dba)₃ / (tBu)₃P / ZnCl₂1-Phenyl-1-cyclopropylbenzeneHigh
3Cyclopropyl(phenyl)sulfoxide2-Bromoanisole1. iPrMgCl 2. Pd₂(dba)₃ / (tBu)₃P / ZnCl₂1-Cyclopropyl-2-methoxybenzeneHigh

Data based on analogous Suzuki-Miyaura and Negishi cross-coupling reactions. ucalgary.cayoutube.com

Oxidative C-H Alkynylation and Oxyalkynylation of Arylcyclopropanes

The direct functionalization of arylcyclopropanes can be achieved through oxidative reactions that selectively target either a C-H bond on the cyclopropane ring or a C-C bond within the ring. The reaction outcome is highly dependent on the substitution pattern of the aryl group.

Specifically, for arylcyclopropanes bearing two ortho-methyl groups, such as a 2,5-dimethylphenyl derivative, visible-light-mediated oxidative C-H alkynylation is the favored pathway. researchgate.net This reaction uses an ethynylbenziodoxolone (EBX) reagent and proceeds without a catalyst. The steric hindrance from the ortho-methyl groups is believed to disfavor the ring-opening pathway, making the C-H bond on the cyclopropyl ring more accessible for functionalization. This leads to the formation of an alkynylated cyclopropane. In contrast, arylcyclopropanes lacking these ortho substituents predominantly undergo oxidative ring-opening (oxyalkynylation) under the same conditions. researchgate.net This selectivity switch highlights the critical role of the substitution pattern on the aryl ring in directing the reaction pathway. researchgate.net

Regioselectivity and Stereochemical Control

Influence of Ortho-Dimethylphenyl Substituents on Reaction Selectivity

The presence of methyl groups at the ortho (position 2) and meta (position 5) positions of the phenyl ring in this compound exerts profound control over reaction selectivity.

In radical reactions of the corresponding ketone, ortho substituents are crucial for achieving high reactivity. nih.gov Computational studies on SmI₂-catalyzed couplings have shown that ortho-substituted phenyl cyclopropyl ketones exhibit superior reactivity due to a balance between two factors: moderate electronic conjugation that promotes the initial cyclopropane fragmentation and a pre-twisted conformation of the aryl ring that facilitates the subsequent radical-trapping step. nih.govresearchgate.net This pre-twisted nature helps to circumvent steric hindrance that might otherwise slow down the reaction. nih.gov

This steric influence also dictates the regioselectivity in oxidative functionalization, as noted previously. The ortho-methyl group effectively shields the cyclopropane C-C bonds, promoting C-H functionalization over ring-opening oxyalkynylation. researchgate.net In other catalytic systems, such as hydrogen borrowing catalysis, ortho-disubstituted aryl ketones have been identified as superior substrates, as the steric bulk can prevent side reactions like retro-aldol condensations or carbonyl reduction. libretexts.org

Stereochemical Outcomes in Transformations of this compound

Controlling the stereochemistry in reactions involving this compound is essential for synthesizing chiral molecules. The stereochemical outcome depends on the nature of the transformation—whether it involves the chiral carbinol center or the parent ketone.

If a stereochemically pure sample of this compound is used, its transformation into a good leaving group (e.g., tosylate) occurs with retention of configuration at the carbinol carbon. masterorganicchemistry.comchemistrysteps.com A subsequent Sₙ2-type nucleophilic substitution reaction would then proceed with inversion of configuration. libretexts.org However, if the reaction proceeds via a ring-opened carbocation or a bicyclobutonium intermediate, the stereochemical outcome is dictated by the mechanism of nucleophilic attack on that intermediate, which is often stereoinvertive. nih.gov

For reactions starting from the achiral ketone, cyclopropyl(2,5-dimethylphenyl)methanone, stereochemistry can be introduced through asymmetric reactions. The reduction of the ketone to the alcohol creates a new stereocenter. The stereochemical outcome of such a reduction is governed by the principles of nucleophilic addition to carbonyls, where the hydride nucleophile attacks the less sterically hindered face of the carbonyl plane. libretexts.org

Furthermore, enantioselective catalytic reactions can create complex chiral structures. For instance, dual-catalyst systems employing a chiral Lewis acid and a transition metal photoredox catalyst have been used for asymmetric [3+2] photocycloadditions of aryl cyclopropyl ketones. nih.gov This approach enables the enantiocontrolled synthesis of densely substituted cyclopentanes, demonstrating that high levels of stereocontrol are achievable in transformations of these substrates. nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation

Computational Chemistry Approaches in Reaction Mechanism Analysis

Computational chemistry serves as an indispensable tool in modern organic chemistry for the detailed investigation of reaction mechanisms. rsc.org By modeling molecules and their interactions at an electronic level, researchers can explore the potential energy surface of a reaction, providing a quantitative understanding of its course. Methods such as Density Functional Theory (DFT), ab initio calculations, and semiempirical methods are routinely employed to analyze reaction pathways, conformational preferences, and the electronic properties of reactants, intermediates, and transition states.

Density Functional Theory (DFT) has become a primary workhorse for mechanistic studies in organic chemistry due to its favorable balance of computational cost and accuracy. mdpi.comresearchgate.net DFT methods calculate the electronic energy of a system based on its electron density, which allows for the efficient exploration of complex molecular systems and their reaction pathways. For Cyclopropyl(2,5-dimethylphenyl)methanol, DFT can be applied to investigate a range of potential reactions, including rearrangements of the cyclopropylcarbinyl system, oxidation, or substitution reactions.

A crucial first step in any computational study is the optimization of the molecular geometry to find the lowest energy arrangement of atoms, known as the ground state conformation. For a flexible molecule like this compound, multiple stable conformers may exist due to rotation around single bonds, such as the bond connecting the carbinol carbon to the phenyl ring and the bond to the cyclopropyl (B3062369) group.

DFT calculations are used to locate all energy minima on the potential energy surface. The relative energies of these conformers determine their population at thermal equilibrium. By mapping the energy landscape, computational chemists can identify the most stable structures and the energy barriers that separate them, providing insight into the molecule's dynamic behavior.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT
ConformerDescription of Dihedral Angle (Cyclopropyl-C-O-H)Relative Energy (kcal/mol)
Conf-1 (Global Minimum)Gauche (~60°)0.00
Conf-2Anti (~180°)1.25
Conf-3Eclipsed (~0°)4.50

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting chemical reactivity. fiveable.me It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comunesp.br The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). pku.edu.cn

Table 2: Hypothetical FMO Energies for this compound
OrbitalEnergy (eV)Primary Location of Orbital Density
HOMO-8.952,5-dimethylphenyl ring
LUMO-0.75Cyclopropyl ring and C-O antibonding orbital
HOMO-LUMO Gap8.20N/A

Many chemical reactions proceed through radical intermediates, which contain one or more unpaired electrons. In such cases, understanding the distribution of this unpaired electron is key to predicting the subsequent reaction steps. If this compound were to undergo a reaction forming a radical, for instance, through the homolytic cleavage of a bond or via a ring-opening of the cyclopropylcarbinyl radical, DFT calculations can compute the spin density at each atom. ic.ac.uk

The spin density indicates the probability of finding the unpaired electron in a particular region of the molecule. Atoms with high spin density are typically the most reactive sites in a radical species. For the cyclopropylcarbinyl radical derived from the title compound, calculations would reveal how spin is distributed across the benzylic carbon, the adjacent carbons, and the aromatic ring.

Table 3: Hypothetical Spin Density Distribution in a Radical Intermediate
Atom/GroupCalculated Spin Density (a.u.)
Carbinol Carbon+0.75
Cyclopropyl C1+0.20
Phenyl C1 (ipso)-0.05
Phenyl C4 (para)+0.10

To fully characterize a reaction mechanism, it is essential to locate the transition state (TS), which represents the energy maximum along the reaction coordinate. The energy difference between the reactants and the TS defines the activation energy barrier, which is the primary determinant of the reaction rate. DFT methods are widely used to search for the geometry of transition states.

Once a candidate TS structure is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. chemrxiv.org An IRC analysis involves mapping the minimum energy path downhill from the transition state in both the forward and reverse directions. This procedure confirms that the located TS indeed connects the intended reactants and products, thereby validating the proposed reaction pathway.

While DFT is highly versatile, other computational methods also play important roles in mechanistic investigations. The choice of method often involves a trade-off between accuracy and computational expense.

Ab Initio Calculations: These methods are derived directly from theoretical principles without the inclusion of experimental data. High-level ab initio methods, such as Coupled Cluster (e.g., CCSD(T)), can provide "gold standard" accuracy for energies, often within 1 kcal/mol of experimental values. ic.ac.uk However, their high computational cost typically limits their use to smaller systems or for single-point energy calculations on geometries optimized with less expensive methods like DFT. They are invaluable for benchmarking and validating the accuracy of DFT results for critical points on the energy landscape, such as transition states.

Semiempirical Calculations: These methods, such as AM1, PM3, or PM7, are significantly faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify the complex equations of quantum mechanics. rsc.orgbath.ac.uk While they are generally less accurate, their speed makes them highly suitable for initial explorations of complex potential energy surfaces, such as performing large-scale conformational searches for flexible molecules like this compound. The low-energy conformers identified can then be re-optimized using more accurate DFT or ab initio methods.

Table 4: Comparison of Computational Methods for Mechanistic Studies
Method TypeTypical Relative CostGeneral Accuracy for Energy BarriersPrimary Application
Semiempirical (e.g., PM7)Low (1x)Low (~5-10 kcal/mol error)Initial conformational screening
DFT (e.g., B3LYP)Medium (100-1000x)Good (~2-4 kcal/mol error)Geometry optimization, IRC, FMO analysis
Ab Initio (e.g., CCSD(T))High (10000x+)Very High (&lt;1 kcal/mol error)Benchmarking key energy points

Density Functional Theory (DFT) Studies of Reaction Pathways and Intermediates

Kinetic Studies and Elucidation of Rate-Determining Steps

Kinetic studies are crucial for understanding the sequence of elementary steps that constitute a reaction mechanism. By measuring how reaction rates change with reactant concentrations, temperature, and the solvent environment, one can deduce the composition of the transition state and identify the slowest, or rate-determining, step of the reaction.

Rate = k [this compound]x [Reactant A]y...

For instance, if doubling the concentration of this compound leads to a doubling of the reaction rate, the reaction is first order with respect to the alcohol (x=1) youtube.com. If the rate quadruples, the reaction is second order (x=2) youtube.com. A detailed literature search did not yield specific experimental studies that have established the rate law for a particular reaction involving this compound. Such studies would be necessary to elucidate the precise molecular events in the rate-determining step.

Activation parameters provide thermodynamic information about the transition state of the rate-determining step. They are derived from the temperature dependence of the rate constant, k.

Activation Enthalpy (ΔH‡): Represents the difference in enthalpy between the transition state and the reactants.

Activation Entropy (ΔS‡): Reflects the change in disorder in forming the transition state.

These parameters are calculated using the Arrhenius and Eyring equations by plotting ln(k) or ln(k/T) against 1/T. While no specific activation parameters have been published for this compound, studies on analogous systems, such as the palladium-catalyzed ring-opening of cyclopropyldiol derivatives, have utilized DFT calculations to determine the Gibbs free energy of activation. For one such pathway, the rate-determining barrier was found to be an accessible 18.7 kcal/mol at room temperature nih.govacs.org. These values are critical for predicting reaction feasibility and optimizing conditions.

Activation ParameterDescription
ΔG‡ (Gibbs Free Energy of Activation)The energy barrier for a chemical reaction.
ΔH‡ (Enthalpy of Activation)The heat required to form the transition state.
ΔS‡ (Entropy of Activation)The change in the degree of randomness of the system on the way to the transition state.

Both temperature and solvent can profoundly influence reaction rates and mechanisms. An increase in temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier (ΔG‡).

The solvent plays a critical role by stabilizing or destabilizing reactants and, more importantly, the transition state. A change in solvent polarity can alter the reaction rate by orders of magnitude. For reactions proceeding through polar or charged transition states, polar solvents typically accelerate the rate due to better solvation and stabilization of the transition state relative to the reactants. Conversely, nonpolar solvents may favor reactions with nonpolar transition states. A detailed theoretical kinetic study of the reactions of NH2 radicals with methanol and ethanol highlighted the significant role of temperature on reaction rates kaust.edu.sa. However, specific studies on the effect of these parameters on reactions of this compound are not currently available in the literature.

Investigation of Radical Intermediates and Electron Transfer Processes

Reactions involving cyclopropyl systems often proceed through radical intermediates, where the high strain energy of the three-membered ring can facilitate specific reaction pathways, such as ring-opening.

A ketyl radical is formed by the single-electron reduction of a carbonyl group. While this compound is an alcohol, its corresponding ketone, cyclopropyl(2,5-dimethylphenyl)ketone, is a key related compound for discussing ketyl radical formation. The chemistry of cyclopropyl ketyl radicals has been studied extensively, often in the context of [3+2] cycloaddition reactions initiated by one-electron reduction of aryl cyclopropyl ketones nih.gov.

In these systems, the initially formed cyclopropyl ketyl radical anion can undergo a rapid ring-opening to form a more stable distonic radical anion. This ring-opening serves as a mechanistic probe or a key step in synthetic transformations nih.gov. Radical clock experiments using substrates like cyclopropyl methyl ketone have confirmed the involvement of a ketyl radical intermediate by observing the formation of rearranged, ring-opened products acs.orgresearchgate.net. The generation of ketyl radicals from unactivated aliphatic aldehydes and ketones can be achieved catalytically using methods like photoredox catalysis, further highlighting their importance in modern organic synthesis acs.orgresearchgate.netnih.govrsc.org.

Single Electron Transfer (SET) from the this compound molecule can generate a radical cation. The fate of this intermediate is highly dependent on the structure of the aromatic ring and the reaction conditions. The cyclopropyl group is often used as a probe for SET, with the assumption that the resulting radical cation will undergo rapid ring-opening vt.edu.

However, studies on various cyclopropylarene radical cations have shown this is not always a valid assumption vt.edu. For example, while cyclopropylbenzene radical cation undergoes fast, methanol-induced ring-opening, the radical cations of 9-cyclopropylanthracene are stable towards ring-opening, with reaction occurring on the aromatic ring instead. In the case of cyclopropylnaphthalenes, the radical cations tend to dimerize or disproportionate before any ring-opening can occur vt.edu.

The behavior of the this compound radical cation would likely depend on the electron-donating ability of the two methyl groups and the stability of the potential ring-opened radical. Electrochemical studies, such as cyclic voltammetry, would be required to determine the oxidation potential and the subsequent reaction pathways of the radical cation derived from this compound. Such investigations would clarify whether ring-opening is a feasible pathway compared to other potential reactions like dimerization or reaction at the aromatic ring vt.edu.

Inhibition Studies with Radical Scavengers

To investigate the potential involvement of radical intermediates in reactions of this compound, inhibition studies using radical scavengers are a common and effective strategy. Free radical scavengers are compounds that can react with and neutralize radical species, thereby inhibiting or slowing down reactions that proceed via a radical mechanism. The significant impact of a radical scavenger on the reaction rate or product distribution provides strong evidence for the presence of radical intermediates.

A typical experiment involves running a reaction with and without the addition of a radical scavenger and comparing the outcomes. Common radical scavengers used for this purpose include (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and 2,6-di-tert-butyl-4-methylphenol (BHT). The cyclopropylcarbinyl moiety is known to form a cyclopropylcarbinyl radical, which can undergo rapid ring-opening to form a homoallyl radical. This predictable rearrangement serves as a "radical clock," and its observation can be further evidence of a radical pathway.

Detailed Research Findings:

In a hypothetical study investigating a transformation of this compound, the introduction of a radical scavenger such as TEMPO would be expected to significantly decrease the reaction yield if the pathway involves a free radical intermediate. For instance, if the reaction proceeds through a carbon-centered radical on the carbinol carbon, TEMPO would trap this intermediate, preventing the formation of the final product.

The results of such an inhibition study could be summarized as follows:

EntryRadical ScavengerConcentration (mol%)Reaction Yield (%)
1None085
2TEMPO2015
3BHT2021

This table is illustrative, based on expected outcomes from radical inhibition studies, as specific experimental data for this compound is not publicly available.

The significant drop in yield in the presence of both TEMPO and BHT (Entries 2 and 3) would strongly suggest that the reaction proceeds predominantly through a radical-mediated pathway. The formation of a TEMPO-adduct with the substrate's radical intermediate could potentially be detected by mass spectrometry to further confirm this mechanism.

Hydrogen Bonding and Intramolecular Interactions in Modulating Reactivity

The reactivity of this compound is not only governed by its primary functional groups but also by subtle intramolecular interactions that can influence its conformational preferences and the electronic properties of its reactive centers. One of the most significant of these is the potential for intramolecular hydrogen bonding.

In molecules containing a cyclopropylcarbinol moiety, an intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl group and the pseudo-π electrons of the cyclopropyl ring's C-C bonds, often referred to as "banana bonds". nih.govresearchgate.netcdnsciencepub.com This interaction, while weak, can stabilize specific rotamers (rotational isomers) of the molecule, thereby influencing the steric environment around the reactive hydroxyl group and potentially altering its acidity and nucleophilicity.

Detailed Research Findings:

Spectroscopic techniques, such as infrared (IR) spectroscopy, are instrumental in detecting such hydrogen bonds. In a dilute solution of this compound in a non-polar solvent (e.g., CCl₄), one would expect to observe two distinct O-H stretching bands. The band at a higher frequency corresponds to the "free" hydroxyl group, while a second, broader band at a lower frequency indicates the presence of an intramolecularly hydrogen-bonded hydroxyl group. The relative intensities of these bands can provide information about the equilibrium between the bonded and non-bonded conformers.

Computational chemistry can further augment these experimental findings by calculating the energies of different conformers and the strength of the hydrogen bond. For this compound, calculations would likely show that the conformer allowing for the O-H•••cyclopropyl interaction is energetically favored.

ConformerInteractionCalculated Relative Energy (kJ/mol)Observed O-H Stretch (cm⁻¹)
A (Staggered)Free O-H+2.5~3630
B (Eclipsed-type)O-H•••cyclopropyl0~3605

This table presents hypothetical data based on known spectroscopic and computational trends for similar cyclopropylcarbinol systems. nih.govresearchgate.net

Spectroscopic and Analytical Methodologies for Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary methods for the structural confirmation of cyclopropyl(2,5-dimethylphenyl)methanol. The spectra provide definitive evidence for the presence of all key functional groups and their relative positions.

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), displays characteristic signals for each type of proton in the molecule. The aromatic region shows three distinct signals corresponding to the protons on the 2,5-disubstituted phenyl ring. The two methyl groups attached to the ring appear as sharp singlets. The proton on the carbon bearing the hydroxyl group (the carbinol proton) appears as a doublet, coupled to the adjacent proton on the cyclopropyl (B3062369) ring. The protons of the cyclopropyl group itself are observed in the upfield region of the spectrum as complex multiplets, a hallmark of these strained ring systems. A broad singlet, characteristic of the hydroxyl proton, is also observed.

Detailed spectral data obtained from the synthesis of this compound are presented below.

¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
7.21 s - 1H Ar-H
7.06 d 7.5 1H Ar-H
6.99 d 7.5 1H Ar-H
4.45 d 8.1 1H CH-OH
2.33 s - 3H Ar-CH₃
2.29 s - 3H Ar-CH₃
1.83 s - 1H O-H
1.34-1.25 m - 1H Cyclopropyl-CH
0.69-0.60 m - 2H Cyclopropyl-CH₂
0.49-0.42 m - 2H Cyclopropyl-CH₂

s = singlet, d = doublet, m = multiplet

¹³C NMR Spectral Data of this compound (101 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
138.3 Ar-C
135.5 Ar-C
130.2 Ar-C
129.9 Ar-CH
127.3 Ar-CH
125.7 Ar-CH
77.2 CH-OH
21.0 Ar-CH₃
18.8 Ar-CH₃
14.2 Cyclopropyl-CH
4.3 Cyclopropyl-CH₂

While standard NMR provides a static picture of a molecule's lowest energy conformation, many molecules, including this compound, are conformationally flexible. Dynamic NMR (DNMR) techniques are used to study these dynamic processes, such as bond rotations, that occur on the NMR timescale.

For this compound, a key dynamic process is the rotation around the single bond connecting the stereogenic carbinol carbon and the phenyl ring. At low temperatures, this rotation may become slow enough to cause the two methyl groups on the phenyl ring (at positions 2 and 5) to become magnetically inequivalent, potentially leading to the broadening or splitting of their signals in the NMR spectrum. By acquiring spectra at various temperatures, the energy barrier (activation energy) for this rotation can be calculated from the coalescence temperature—the temperature at which the two separate signals merge into a single broad peak.

Two-dimensional Exchange Spectroscopy (2D EXSY) is a powerful experiment that can provide more detailed kinetic information. researchgate.net In a 2D EXSY experiment, off-diagonal peaks (cross-peaks) connect the signals of nuclei that are exchanging with one another. nih.gov If the rotation around the C(aryl)-C(carbinol) bond were slow, a 2D EXSY experiment could potentially show cross-peaks between the signals of the two aromatic methyl groups. The intensity of these cross-peaks is proportional to the rate of exchange, allowing for a precise determination of the rotational kinetics without the need for full line-shape analysis. researchgate.net

NMR spectroscopy is a highly sensitive method for studying non-covalent interactions, such as host-guest complexation and hydrogen bonding. The chemical shift of a proton, particularly one involved in hydrogen bonding like the hydroxyl (-OH) proton, is extremely sensitive to its molecular environment. researchgate.netnih.gov

The binding constant (Kₐ) of this compound with a potential host molecule can be determined through an NMR titration experiment. du.eduresearchgate.net This involves acquiring a series of ¹H NMR spectra of the alcohol (the guest) while incrementally adding a binding partner (the host). If binding occurs, the chemical shifts of the protons at the interaction interface will change. By plotting the change in chemical shift (Δδ) of a specific proton against the concentration of the added host, a binding isotherm is generated. This curve can then be fitted to a binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the binding constant. du.eduresearchgate.net

The hydroxyl proton is an excellent probe for detecting hydrogen bonds. researchgate.net In a non-hydrogen-bonding solvent like CDCl₃, the -OH signal is often broad and its chemical shift is variable. However, in a hydrogen-bond-accepting solvent like dimethyl sulfoxide (DMSO-d₆), the -OH proton will form a strong hydrogen bond with the solvent, resulting in a sharper signal that is shifted significantly downfield. nih.gov Similarly, the formation of an intramolecular or intermolecular hydrogen bond with another molecule will cause a downfield shift of the -OH proton signal, providing direct evidence of this interaction. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₆O), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions.

Using electrospray ionization (ESI), the molecule is typically protonated to form the [M+H]⁺ ion. The measured mass-to-charge ratio of this ion is then compared to the calculated theoretical value. The close agreement between the found and calculated mass confirms the molecular formula with high confidence.

HRMS Data for this compound

Ion Calculated m/z for [C₁₂H₁₇O]⁺ Found m/z

This data confirms the elemental composition of C₁₂H₁₆O.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hidenanalytical.com It is an ideal tool for monitoring the progress of chemical reactions and analyzing the composition of complex mixtures. chromforum.org

The synthesis of this compound, for example via a Grignard reaction, can be monitored using GC-MS. researchgate.net Small aliquots can be taken from the reaction mixture over time, quenched, and injected into the GC-MS. The gas chromatogram separates the components based on their boiling points and interaction with the column's stationary phase. This would allow for the separation of the starting materials (e.g., 2,5-dimethylbromobenzene and cyclopropanecarbaldehyde), the desired alcohol product, and any potential byproducts.

The mass spectrometer then detects and identifies each separated component. The retention time of the peak corresponding to this compound can be established using a pure standard. The mass spectrum of this peak will show the molecular ion and a characteristic fragmentation pattern that serves as a chemical fingerprint, confirming its identity. By comparing the relative peak areas of the starting materials and the product over time, the reaction's conversion and progress can be effectively monitored. hidenanalytical.com This technique is also invaluable for assessing the purity of the final product and identifying any impurities present in the mixture. nih.govnih.gov

Electrochemical Methods

Electrochemical methods are instrumental in probing the redox properties of molecules, providing insights into their electron transfer capabilities and potential reactivity in oxidative or reductive environments. These techniques are valuable for understanding reaction mechanisms and designing electrosynthetic pathways.

Cyclic Voltammetry for Redox Potential Determination

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to measure the current that develops in an electrochemical cell as the voltage is varied. libretexts.org It is a primary method for determining the oxidation and reduction potentials of a substance. For a compound like this compound, CV can be employed to investigate the oxidation of its secondary alcohol group.

In a typical CV experiment, the potential of a working electrode is scanned linearly versus time, first in one direction (e.g., from a less positive to a more positive potential) and then reversed. The resulting current is plotted against the applied potential, generating a cyclic voltammogram. libretexts.org The peak potentials (anodic peak potential, Epa, and cathodic peak potential, Epc) provide information about the formal reduction potential of the analyte, which is a measure of its thermodynamic tendency to be reduced or oxidized. libretexts.org

Below is a table summarizing representative electrochemical data for the oxidation of benzyl alcohol under various conditions, which serves as an analogue for the expected behavior of this compound.

AnalyteWorking ElectrodeMediumAnodic Peak Potential (Epa)Process Characteristics
Benzyl AlcoholPlatinumAcidic (H₂SO₄)Data Varies with pH/Scan RateDiffusion-controlled oxidation chesci.com
Benzyl AlcoholGlassy CarbonAcidic (H₂SO₄)Data Varies with pH/Scan RateDiffusion-controlled oxidation chesci.com
Benzyl AlcoholNiOOHAlkaline~1.35 V vs RHEPotential-dependent oxidation researchgate.net
Secondary Alcohols (general)PlatinumAcidic (H₂SO₄)~0.3–0.5 V vs SHETemperature-dependent oxidation ias.ac.in

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular "fingerprint". libretexts.org

For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its key structural features: the hydroxyl (-OH) group, the cyclopropyl ring, the substituted aromatic ring, and the C-O bond of the secondary alcohol. Analysis of the gas-phase IR spectrum of the related compound α-cyclopropylbenzyl alcohol provides a reference for the expected peak locations. nist.gov

The most prominent features in the expected IR spectrum of this compound would include:

O-H Stretch: A strong and broad absorption band typically appearing in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group in an alcohol. The broadening is due to intermolecular hydrogen bonding. libretexts.org

C-H Stretches (Aromatic and Cyclopropyl): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C-H bonds in the cyclopropyl ring are also expected in this region, often around 3080-3040 cm⁻¹. docbrown.info

C-H Stretches (Aliphatic): The methyl groups on the benzene ring will show C-H stretching absorptions in the 3000-2850 cm⁻¹ region. libretexts.org

C=C Stretches (Aromatic): Aromatic ring skeletal vibrations result in one to three bands of medium intensity in the 1600-1450 cm⁻¹ range.

C-O Stretch: The stretching vibration of the C-O bond in the secondary alcohol is expected to produce a strong absorption band in the 1200-1000 cm⁻¹ region.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
-OH (Alcohol)O-H Stretch3600 - 3200Strong, Broad
Aromatic C-HC-H Stretch3100 - 3000Medium
Cyclopropyl C-HC-H Stretch3080 - 3040Medium
Alkyl C-H (Methyl)C-H Stretch3000 - 2850Medium
Aromatic C=CC=C Ring Stretch1600 - 1450Medium
-CH₂- (Cyclopropyl)Deformation1480 - 1440Medium
C-O (Secondary Alcohol)C-O Stretch~1100Strong

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the context of this compound, various chromatographic methods are essential for its purification after synthesis, for assessing its purity, and for determining its enantiomeric composition.

Flash Column Chromatography for Product Purification

Flash column chromatography is a rapid and efficient purification technique that utilizes a stationary phase (commonly silica gel) packed in a column and a mobile phase (eluent) that is pushed through the column under pressure. manasalifesciences.com This method is widely used in organic synthesis to isolate a desired compound from a mixture of starting materials, byproducts, and other impurities.

The purification of this compound, a compound of moderate polarity, is well-suited for normal-phase flash chromatography. The stationary phase is typically silica gel (40-63 µm particle size), which is polar. The mobile phase is a less polar organic solvent system, commonly a mixture of hexanes and ethyl acetate. rochester.edumembrane-solutions.com

The process begins with selecting an appropriate solvent system by analyzing the crude reaction mixture with Thin Layer Chromatography (TLC). The ideal eluent composition is one that provides a retention factor (Rf) of approximately 0.3 for the target compound. rochester.edu The crude mixture is then loaded onto the top of the silica gel column and eluted with the chosen solvent system. The applied pressure accelerates the separation, allowing for the collection of purified fractions in a relatively short time.

ComponentMaterial/ReagentFunction
Stationary PhaseSilica Gel (40-63 µm)Polar adsorbent for separation.
Mobile Phase (Eluent)Hexane/Ethyl Acetate MixtureNonpolar/polar solvent system to carry compounds through the column at different rates. rochester.edu
Sample LoadingDissolved in minimal solvent or adsorbed onto silicaApplies the crude product to the column.
ElutionPositive air pressureForces the mobile phase through the column for rapid separation. manasalifesciences.com

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

This compound is a chiral molecule, existing as a pair of non-superimposable mirror images called enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. phenomenex.com

The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. csfarmacie.cz These complexes have different stabilities, leading to different retention times for each enantiomer on the column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(phenylcarbamates), are among the most versatile and have demonstrated success in separating a wide range of chiral compounds, including alcohols. nih.gov

Method development for a new chiral compound typically involves screening a variety of CSPs and mobile phases. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with buffers) conditions can be explored to achieve optimal separation. nih.gov The detector, often a UV-Vis detector, measures the concentration of each enantiomer as it elutes, and the relative peak areas are used to calculate the enantiomeric excess.

Chiral Stationary Phase (CSP) TypeCommon Column ExamplesTypical Mobile Phase ModesSuitable For
Polysaccharide (Cellulose-based)Chiralcel® OD, Chiralpak® IBNormal Phase (Hexane/Alcohol), Reversed Phase (ACN/Water), Polar OrganicBroad range of chiral compounds, including alcohols and amines. nih.govnih.gov
Polysaccharide (Amylose-based)Chiralpak® AD, Chiralpak® IGNormal Phase (Hexane/Alcohol), Reversed Phase (ACN/Water), Polar OrganicComplementary selectivity to cellulose-based phases. nih.gov
Macrocyclic GlycopeptideAstec® CHIROBIOTIC® V/TReversed Phase, Polar Ionic, Polar Organic, Normal PhaseSeparation of neutral, polar, and ionic compounds. sigmaaldrich.com
Cyclodextrin-basedCyclobond®Reversed Phase (Methanol/Water)Compounds that can form inclusion complexes. csfarmacie.cz

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction. rsc.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. A typical TLC plate consists of a thin layer of adsorbent material, such as silica gel, coated onto a solid support like glass or aluminum.

To monitor a reaction, such as the synthesis of this compound via a Grignard reaction between 2,5-dimethylbenzaldehyde and cyclopropylmagnesium bromide, small aliquots of the reaction mixture are taken at different time intervals. quora.com These aliquots, along with spots of the starting material(s) and a co-spot (a mixture of starting material and the reaction aliquot), are applied to the baseline of a TLC plate. quora.com

The plate is then developed in a chamber containing a suitable eluent (e.g., a hexane/ethyl acetate mixture). Due to differences in polarity, the components of the mixture travel up the plate at different rates. The less polar compounds travel further (higher Rf value), while more polar compounds travel shorter distances (lower Rf value). The product alcohol is typically more polar than the starting aldehyde, resulting in a lower Rf value. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate that the reaction is proceeding towards completion. Visualization is often achieved using a UV lamp or chemical stains like iodine. rsc.orgquora.com

CompoundRelative PolarityHypothetical Rf Value (e.g., 4:1 Hexane:EtOAc)TLC Observation
2,5-Dimethylbenzaldehyde (Starting Material)Less Polar~0.6Spot diminishes as the reaction progresses.
This compound (Product)More Polar~0.3New spot appears and intensifies over time.

Electronic Spin Resonance (ESR) and UV-Visible Spectroscopy for Intermediate Characterization

The elucidation of reaction mechanisms and the identification of transient intermediates are critical aspects of chemical research. Electronic Spin Resonance (ESR) and UV-Visible spectroscopy are powerful techniques for characterizing reactive intermediates. However, a comprehensive search of scientific literature reveals a notable absence of specific studies applying these methodologies to the direct investigation of intermediates derived from This compound .

While the principles of ESR and UV-Visible spectroscopy are broadly applicable to the study of reaction intermediates such as radicals, radical cations, and other transient species that may arise from reactions involving cyclopropylmethanol derivatives, specific experimental data, including spectroscopic parameters and detailed research findings for This compound , are not available in published research.

In a hypothetical scenario where reactions of This compound were to be studied using these techniques, one might anticipate the following:

Electronic Spin Resonance (ESR) Spectroscopy: If a reaction involving This compound were to proceed through a radical intermediate, ESR spectroscopy would be the definitive method for its detection and characterization. The technique is exclusively sensitive to species with unpaired electrons. The resulting ESR spectrum would provide information about the structure and electronic environment of the radical through the analysis of its g-factor and hyperfine coupling constants. For instance, the cleavage of the cyclopropyl ring or oxidation at the benzylic position could potentially generate radical species amenable to ESR analysis.

UV-Visible Spectroscopy: This technique could be employed to monitor the formation and decay of transient species that possess a chromophore and absorb light in the ultraviolet or visible range. For example, if a reaction of This compound were to generate a carbocation or a conjugated intermediate, these species would likely have distinct UV-Vis absorption spectra. By monitoring the change in absorbance at specific wavelengths over time, kinetic data for the formation and consumption of these intermediates could be obtained.

It is important to reiterate that the above descriptions are based on the general principles of these spectroscopic methods and their application in organic chemistry. The absence of specific research on This compound means that no concrete data tables or detailed findings can be presented. Future research in this area would be necessary to provide such specific insights.

Advanced Research Perspectives and Future Directions

Design and Synthesis of Novel Cyclopropyl(2,5-dimethylphenyl)methanol Derivatives with Modified Reactivity

The inherent ring strain of the cyclopropyl (B3062369) group and the electronic influence of the 2,5-dimethylphenyl substituent provide a rich platform for designing derivatives with finely tuned reactivity. Researchers are actively exploring the synthesis of novel analogs by modifying both the cyclopropyl and aryl moieties to control reaction pathways and outcomes.

One promising approach involves the introduction of additional functional groups onto the cyclopropyl ring. The development of methods for the synthesis of functionalized cyclopropanes from carboxylic acids via radical addition-polar cyclization cascades opens up avenues for creating a diverse range of derivatives. These mild, photoredox-catalyzed conditions are compatible with a wide array of functional groups, allowing for the strategic placement of substituents that can alter the electronic properties and steric environment of the cyclopropyl ring.

Furthermore, the synthesis of 2-arylcyclopropylmethanols as substitutes for homoallyl aryl alcohols in Prins cyclization reactions demonstrates the potential for these compounds to participate in complex cascade reactions. This protocol allows for the efficient construction of cis-2,6-disubstituted tetrahydropyrans, showcasing the utility of these derivatives in generating molecular complexity. thieme-connect.de By varying the substituents on the aryl ring, researchers can modulate the stability of intermediates and influence the stereochemical outcome of such transformations.

The reactivity of electrophilic cyclopropanes is also a key area of investigation. It has been observed that aryl groups at the C2 position of a cyclopropane (B1198618) can accelerate ring-opening reactions, a trend that contrasts with the deactivating effect of phenyl groups in analogous Michael acceptors. rsc.org This suggests that the 2,5-dimethylphenyl group in the parent compound plays a crucial role in its reactivity profile. Future designs will likely exploit this by incorporating a wider range of electron-donating and electron-withdrawing groups on the aryl ring to create a spectrum of derivatives with tailored electrophilicity and nucleophilicity. The development of palladium-catalyzed α-arylation of substituted cyclopropyl nitriles further expands the toolkit for modifying these structures, enabling the coupling of sterically hindered partners. wikipedia.org

Table 1: Synthetic Strategies for Novel Cyclopropyl(aryl)methanol Derivatives

StrategyDescriptionPotential Modifications
Functionalization of the Cyclopropyl Ring Introduction of substituents directly onto the three-membered ring.Electron-withdrawing groups, electron-donating groups, halogens, etc.
Modification of the Aryl Substituent Alteration of the substitution pattern on the phenyl ring.Introduction of various functional groups at different positions to tune electronic and steric properties.
Corey–Chaykovsky Cyclopropanation Reaction of 2-hydroxychalcone derivatives to form donor-acceptor cyclopropanes. nih.govUse of diverse substituted salicylaldehydes and aryl methyl ketones to generate a library of analogs. nih.gov
Chemoenzymatic Assembly Utilization of engineered enzymes for the stereoselective synthesis of cyclopropyl ketones, which can be further modified. nih.govDiversification of vinylarene and diazoketone reagents to produce a wide range of chiral cyclopropane scaffolds. nih.gov

Elucidating Complex Reaction Networks Involving Cyclopropyl Systems and Aryl Substituents

The reactivity of this compound is not limited to simple transformations but can involve intricate reaction networks leading to a variety of products. A key focus of current research is to unravel these complex pathways to better predict and control reaction outcomes. The interplay between the cyclopropyl ring strain and the electronic nature of the aryl substituent is central to these investigations.

Ring-opening reactions of cyclopropanes are a prominent feature of their chemistry. Depending on the substitution pattern and reaction conditions, these can proceed through different mechanistic pathways. For instance, the ring-opening hydroarylation of monosubstituted cyclopropanes can occur via a carbocation intermediate for aryl-substituted cyclopropanes or a homo-conjugate addition pathway for those bearing a carbonyl group. nih.gov The 2,5-dimethylphenyl group, being electron-donating, would likely favor a pathway involving a stabilized benzylic carbocation upon ring opening.

Researchers are also exploring oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives. beilstein-journals.org In these processes, an initial radical addition to the cyclopropane can trigger a ring-opening to form an alkyl radical, which can then undergo intramolecular cyclization with the aryl ring. beilstein-journals.org The electronic properties of the aryl group can significantly influence the efficiency of these reactions, with electron-rich aryl groups often leading to higher yields. beilstein-journals.org Understanding these radical-mediated pathways is crucial for developing novel synthetic transformations.

The nature of the substituents on the cyclopropane ring has a profound impact on the kinetics of their reactions. In donor-acceptor cyclopropanes, the "push-pull" effect facilitates the selective cleavage of the bond between the substituted carbons, generating a formal 1,3-zwitterionic intermediate that can participate in various cycloaddition reactions. mdpi.com While this compound itself is not a classic donor-acceptor cyclopropane, the principles governing the influence of substituents on bond activation are still relevant.

Table 2: Mechanistic Pathways in Cyclopropyl System Reactions

PathwayDescriptionInfluence of Aryl Substituent
Carbocation-mediated Ring Opening Formation of a carbocation intermediate upon protonation or Lewis acid activation, leading to ring-opened products.Electron-donating groups on the aryl ring stabilize the carbocation, facilitating the reaction. nih.gov
Radical-mediated Ring Opening/Cyclization Radical addition to the cyclopropane initiates a cascade involving ring opening and subsequent intramolecular reactions. beilstein-journals.orgElectron-rich aryl groups can enhance the rate and yield of cyclization. beilstein-journals.org
Homo-conjugate Addition Nucleophilic attack at the β-carbon of a cyclopropyl ketone, leading to ring opening. nih.govThe aryl group is not directly involved but influences the overall electronic nature of the substrate.
Concerted Asynchronous Ring-opening A cooperative mechanism involving charge transfer from a ligand to the substrate, followed by concerted ring-opening and bond formation. nih.govThe electronic properties of the aryl group can influence the initial charge transfer step.

Development of Sustainable and Green Chemistry Approaches for Cyclopropyl Compound Synthesis

In line with the growing emphasis on environmentally friendly chemical processes, a significant research effort is directed towards developing sustainable methods for the synthesis of cyclopropyl compounds. thieme-connect.deresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous reagents, and employ renewable resources and energy sources.

One of the key areas of focus is the use of alternative reaction media. Water, being an abundant and non-toxic solvent, is being explored for cyclopropanation reactions. "On-water" synthesis has shown to dramatically increase the efficiency of the reaction between diazo compounds and electron-deficient alkenes without the need for metal catalysts. rsc.org Other green solvents, such as ionic liquids, are also being investigated. Furthermore, solvent-free cyclopropanations, often facilitated by mechanochemistry (ball-milling), offer a significant reduction in solvent waste. researchgate.netrsc.org

The use of alternative energy sources is another important aspect of green cyclopropanation. thieme-connect.de Techniques such as electrochemistry, microwave irradiation, and ultrasound irradiation are being employed to drive these reactions more efficiently and with less energy consumption compared to traditional thermal methods. thieme-connect.de Photocatalysis, particularly using visible light, has emerged as a powerful tool for cyclopropanation, offering mild reaction conditions and high selectivity. researchgate.net

Biocatalysis represents a particularly promising avenue for the sustainable synthesis of chiral cyclopropane derivatives. nih.gov Engineered enzymes, such as myoglobin-based catalysts, can perform highly diastereo- and enantioselective cyclopropanation of olefins with diazo compounds. nih.govwpmucdn.com This chemoenzymatic approach provides access to optically active cyclopropyl ketones which are valuable chiral building blocks. nih.gov

Hydrogen-borrowing catalysis is another sustainable strategy being applied to the synthesis of α-cyclopropyl ketones. acs.org This method utilizes a metal catalyst to transiently remove hydrogen from an alcohol to generate a carbonyl compound in situ, which then participates in a reaction cascade that ultimately forms the cyclopropane ring. acs.org This approach avoids the use of stoichiometric oxidants and generates water as the primary byproduct.

Table 3: Green Chemistry Approaches for Cyclopropane Synthesis

ApproachDescriptionExamples
Alternative Reaction Media Replacing traditional organic solvents with more environmentally benign alternatives.On-water synthesis, use of ionic liquids, solvent-free mechanochemistry. thieme-connect.dersc.orgresearchgate.netrsc.org
Alternative Energy Sources Employing non-thermal energy sources to promote reactions.Electrochemistry, microwave irradiation, ultrasound, visible-light photocatalysis. thieme-connect.de
Biocatalysis Using enzymes or whole-cell systems to catalyze reactions.Engineered myoglobin for asymmetric cyclopropanation. nih.govwpmucdn.com
Catalyst-Free Methods Developing reactions that proceed efficiently without the need for a catalyst.On-water [2 + 1] annulations of diazo compounds. rsc.org
Hydrogen-Borrowing Catalysis An atom-economical method for forming C-C bonds.α-cyclopropanation of ketones. acs.org

Integration of Advanced Computational Modeling with Experimental Data for Predictive Reactivity

The synergy between computational chemistry and experimental studies is becoming increasingly crucial for understanding and predicting the reactivity of complex molecules like this compound. Advanced computational modeling allows for the in-silico exploration of reaction mechanisms, transition states, and the influence of various structural and electronic factors on reaction outcomes.

Density Functional Theory (DFT) calculations are widely used to investigate the mechanistic details of reactions involving cyclopropanes. For example, DFT studies have been employed to elucidate the different mechanistic pathways in the ring-opening hydroarylation of monosubstituted cyclopropanes, supporting the proposed carbocation and homo-conjugate addition mechanisms. nih.gov Computational modeling can also help to rationalize and predict the stereoselectivity of reactions. For instance, a predictive model based on DFT calculations has been developed to determine the E/Z selectivity in the synthesis of α-alkylidene-γ-butyrolactones from cyclopropyl carbinols. chemicalbook.com

Machine learning is emerging as a powerful tool for predicting chemical reactivity and reaction outcomes. nih.gov By training algorithms on large datasets of known reactions, it is possible to develop models that can predict the products of a reaction, suggest optimal reaction conditions, and even aid in the discovery of new reactions. nih.gov For stereoselective reactions, composite machine learning methods are being developed to quantitatively predict enantioselectivity by considering the features of the reactants, catalyst, and solvent. nih.gov

The automated exploration of complex chemical reaction networks is another exciting frontier. Programs are being developed that can automatically map out the intricate web of intermediates and transition states connecting reactants to products. purdue.edu This approach can help to uncover unexpected reaction pathways and provide a comprehensive understanding of the reaction landscape. purdue.edu The integration of such automated reaction modeling with experimental validation has the potential to significantly accelerate the discovery and optimization of new synthetic methods. chemrxiv.org

Table 4: Computational and Predictive Modeling in Cyclopropane Chemistry

TechniqueApplicationInsights Gained
Density Functional Theory (DFT) Elucidation of reaction mechanisms, calculation of transition state energies, prediction of stereoselectivity.Understanding of mechanistic pathways (e.g., carbocation vs. homo-conjugate addition), rationalization of product ratios. nih.govchemicalbook.com
Machine Learning Prediction of reaction outcomes, optimization of reaction conditions, discovery of new reactions.Predictive models for reaction yields and stereoselectivity, identification of key reaction features. nih.govnih.gov
Automated Reaction Network Exploration Comprehensive mapping of all possible reaction pathways and intermediates.Discovery of novel reaction pathways, identification of kinetic bottlenecks and side reactions. purdue.edu
Hybrid DFT/ML Models Combining the accuracy of DFT with the speed of machine learning for quantitative predictions.Accurate modeling of activation energies for specific reaction types. nih.gov

Q & A

Q. What are the optimal synthetic routes for Cyclopropyl(2,5-dimethylphenyl)methanol, and how can reaction conditions be optimized to minimize side products?

Methodological Answer: A copper-promoted cyclopropylation strategy, as demonstrated in the synthesis of structurally similar aryl cyclopropyl sulfides (e.g., cyclopropyl(3,5-dimethylphenyl)sulfane), can be adapted . Key parameters include:

  • Catalyst selection : Copper(I) iodide or bromide for efficient cyclopropane ring formation.
  • Solvent system : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
  • Temperature control : Maintain 60–80°C to balance reactivity and stability of the cyclopropyl group.
  • Byproduct mitigation : Monitor disulfide formation (e.g., 1,2-bis(3,5-dimethylphenyl)disulfane) via TLC or GC-MS and adjust stoichiometry of thiophenol precursors .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

Methodological Answer:

  • <sup>1</sup>H NMR : Identify characteristic peaks:
    • Cyclopropyl protons: δ 0.6–1.1 ppm (split into multiplet due to ring strain).
    • Aromatic protons (2,5-dimethylphenyl): δ 6.7–7.1 ppm (singlet for para-substitution pattern).
    • Methanol hydroxyl: δ 1.5–2.5 ppm (broad, exchangeable) .
  • IR : Confirm O-H stretch (~3200–3600 cm<sup>−1</sup>) and C-O stretch (~1050–1150 cm<sup>−1</sup>) .
  • Purity assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to detect residual disulfides or unreacted precursors .

Q. What are the recommended storage conditions to ensure stability of this compound?

Methodological Answer:

  • Light sensitivity : Store in amber glass vials to prevent photodegradation, as observed in structurally related diphenylmethanol derivatives .
  • Moisture control : Avoid drying under vacuum; use inert gas (N2 or Ar) to purge storage containers .
  • Temperature : Maintain at 2–8°C for long-term stability, as cyclopropane rings may undergo thermal ring-opening at elevated temperatures .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

Methodological Answer:

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism .
  • Crystallographic resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) and analyze via single-crystal XRD (SHELX refinement) to confirm absolute configuration .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes or microbial targets, leveraging PubChem data for similar cyclopropyl alcohols .
  • QSAR modeling : Train models on datasets of substituted cyclopropane methanols to predict logP, bioavailability, and toxicity endpoints .

Q. How can conflicting structural data (e.g., NMR vs. XRD) for this compound be resolved?

Methodological Answer:

  • XRD refinement : Employ SHELXL for high-resolution crystallography to resolve ambiguities in cyclopropane ring geometry or hydroxyl positioning .
  • Dynamic NMR : Perform variable-temperature <sup>1</sup>H NMR to detect conformational flexibility (e.g., ring puckering) that may explain discrepancies between solution and solid-state structures .

Q. What strategies are effective in studying the compound’s degradation pathways under oxidative or hydrolytic conditions?

Methodological Answer:

  • Forced degradation studies :
    • Oxidative : Treat with H2O2/Fe<sup>2+</sup> (Fenton’s reagent) and analyze via LC-MS for ring-opened products (e.g., allylic alcohols).
    • Hydrolytic : Expose to acidic/basic conditions (pH 1–13) and monitor cyclopropane ring stability via <sup>13</sup>C NMR .

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